2-(Azetidin-1-yl)anilin

Übersicht

Beschreibung

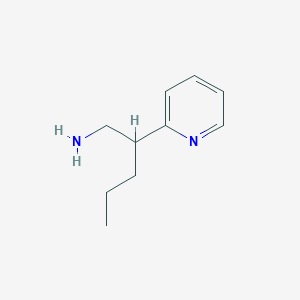

2-(Azetidin-1-yl)aniline is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Azetidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

“2-(Azetidin-1-yl)anilin”-Derivate, bekannt als Azetidinone, weisen eine signifikante antibakterielle Aktivität auf. Sie sind bekanntermaßen potente Inhibitoren verschiedener Enzyme wie menschlicher Tryptase, Chymase, Thrombin, Leukozyten-Elastase, humane Cytomegalievirus-Protease und Serinprotease-Enzym . Dies macht sie wertvoll für die Entwicklung neuer antibakterieller und antifungaler Mittel, insbesondere angesichts ihrer Wirksamkeit gegen eine große Bandbreite an Mikroorganismen, darunter Pilze, grampositive Stämme wie Staphylococcus aureus, Bacillus subtilis und gramnegative Stämme wie Escherichia coli, Vibrio cholera und Pseudomonas aeruginosa .

Entzündungshemmende und Analgetische Anwendungen

Von “this compound” abgeleitete Azetidinone wurden auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Diese Verbindungen könnten möglicherweise zur Entwicklung neuer Medikamente für die Behandlung von Erkrankungen eingesetzt werden, die mit Entzündungen und Schmerzen einhergehen .

Antituberkulose-Aktivität

Die antituberkulose Aktivität von Azetidinon-Derivaten ist ein weiterer vielversprechender Forschungsbereich. Angesichts der anhaltenden Herausforderung der Tuberkulose und des Auftretens von arzneimittelresistenten Stämmen könnten diese Verbindungen zu neuartigen therapeutischen Optionen für dieses globale Gesundheitsproblem führen .

Antiepileptische Eigenschaften

Forschungen haben gezeigt, dass Azetidinone möglicherweise antiepileptische Eigenschaften besitzen, was auf eine potenzielle Anwendung bei der Behandlung von Krampfanfällen hindeutet. Dies eröffnet Möglichkeiten zur Entwicklung neuer Medikamente, die zur Behandlung von Epilepsie und verwandten Erkrankungen beitragen könnten .

Antitumor- und Anti-HIV-Aktivitäten

Azetidinon-Derivate werden auf ihre Antitumor- und Anti-HIV-Aktivitäten untersucht. Ihr Wirkmechanismus umfasst die Hemmung lebenswichtiger Enzyme, die für die Replikation und das Überleben von Krebszellen und HIV erforderlich sind, wodurch sie zu Kandidaten für die Krebs- und HIV/AIDS-Behandlungsforschung werden .

Anti-Parkinson- und Antidiabetische Effekte

Es besteht Interesse an den potenziellen Anti-Parkinson- und Antidiabetischen Effekten von Azetidinonen. Diese Verbindungen könnten zur Entwicklung von Behandlungen für die Parkinson-Krankheit und Diabetes beitragen, zwei weit verbreitete und einflussreiche Gesundheitsprobleme .

Synthese von Heterocyclischen Verbindungen

Azetidinone sind entscheidend für die Synthese verschiedener heterocyclischer Verbindungen, die einen Eckpfeiler der pharmazeutischen Chemie darstellen. Sie dienen als Schlüsselintermediate bei der Herstellung zahlreicher Pharmazeutika .

Pharmakologische Aktivität

Die pharmakologische Aktivität von Azetidinonen umfasst potenzielle Antidepressiva und Nootropika. Dies legt nahe, dass sie zur Entwicklung von Medikamenten eingesetzt werden könnten, die auf die Verbesserung der Stimmung und der kognitiven Funktion abzielen .

Wirkmechanismus

Target of Action

The primary targets of 2-(Azetidin-1-yl)aniline are certain types of fungi, including Aspergillus niger and Aspergillus flavus . These fungi are pathogenic microorganisms that can cause infections in humans and other organisms.

Mode of Action

It is known that azetidin-2-ones, a class of compounds to which 2-(azetidin-1-yl)aniline belongs, have potent antifungal activity . They interact with their targets, disrupting their normal functions and leading to their death .

Biochemical Pathways

Azetidin-2-ones are known to interfere with the biosynthesis of cell walls in fungi . This disruption in cell wall synthesis can lead to the death of the fungi.

Pharmacokinetics

It is known that azetidin-2-ones are hydrolytically vulnerable solids , which may influence their absorption and distribution in the body

Result of Action

The result of the action of 2-(Azetidin-1-yl)aniline is the death of the target fungi. By disrupting cell wall synthesis, the compound causes the fungi to die, thereby preventing or treating fungal infections .

Biochemische Analyse

Biochemical Properties

2-(Azetidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction between 2-(Azetidin-1-yl)aniline and tubulin leads to the inhibition of tubulin polymerization, which can affect cell division and proliferation . Additionally, 2-(Azetidin-1-yl)aniline has been shown to interact with various enzymes involved in metabolic pathways, altering their activity and thus influencing cellular metabolism .

Cellular Effects

2-(Azetidin-1-yl)aniline has notable effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, 2-(Azetidin-1-yl)aniline has demonstrated antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of action of 2-(Azetidin-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Additionally, 2-(Azetidin-1-yl)aniline can modulate the activity of various enzymes, leading to changes in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Azetidin-1-yl)aniline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(Azetidin-1-yl)aniline is relatively stable under standard laboratory conditions, but its degradation products can also influence cellular processes . Long-term exposure to 2-(Azetidin-1-yl)aniline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(Azetidin-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-(Azetidin-1-yl)aniline can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-(Azetidin-1-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence cellular functions . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, 2-(Azetidin-1-yl)aniline can affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Azetidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, 2-(Azetidin-1-yl)aniline can accumulate in specific tissues, influencing its localization and activity. The compound’s distribution is also affected by its interactions with binding proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of 2-(Azetidin-1-yl)aniline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 2-(Azetidin-1-yl)aniline can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes .

Eigenschaften

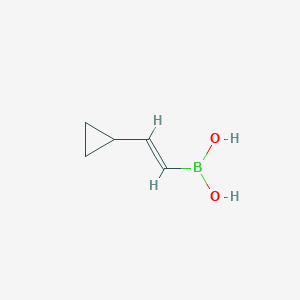

IUPAC Name |

2-(azetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-2-5-9(8)11-6-3-7-11/h1-2,4-5H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLBHZLYFBCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)

![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)

![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)